(E)-3-Methoxy-2-butenoyl chloride
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Overview
Description
(E)-3-Methoxy-2-butenoyl chloride is an organic compound with the molecular formula C5H7ClO2 It is a derivative of butenoic acid, where the hydrogen atom on the carboxyl group is replaced by a chlorine atom, and a methoxy group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Methoxy-2-butenoyl chloride typically involves the chlorination of (E)-3-Methoxy-2-butenoic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Methoxy-2-butenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-Methoxy-2-butenoic acid and hydrochloric acid.
Reduction: It can be reduced to (E)-3-Methoxy-2-butenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(E)-3-Methoxy-2-butenoic Acid: Formed from hydrolysis.
(E)-3-Methoxy-2-butenol: Formed from reduction.
Scientific Research Applications
(E)-3-Methoxy-2-butenoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Methoxy-2-butenoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
(E)-3-Methoxy-2-butenoic Acid: The parent acid of (E)-3-Methoxy-2-butenoyl chloride.
(E)-3-Methoxy-2-butenol: The reduced form of this compound.
(E)-3-Methoxy-2-butenamide: The amide derivative formed from the reaction with ammonia or amines.
Uniqueness: this compound is unique due to its high reactivity and versatility as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in synthetic chemistry and various industrial applications.
Properties
Molecular Formula |
C5H7ClO2 |
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Molecular Weight |
134.56 g/mol |
IUPAC Name |
(E)-3-methoxybut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3/b4-3+ |
InChI Key |
ZOEKCHLPVQJQQE-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)Cl)/OC |
Canonical SMILES |
CC(=CC(=O)Cl)OC |
Origin of Product |
United States |
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